molecular formula C9H14N2 B12978705 3-(1-(Methylamino)ethyl)aniline

3-(1-(Methylamino)ethyl)aniline

Cat. No.: B12978705
M. Wt: 150.22 g/mol
InChI Key: ZBGDBSCOSXYSML-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)aniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, where the amino group is substituted with a methylaminoethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using sodium hydroxide as a base . This method is efficient and practical for producing N-methylanilines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction pathway.

Scientific Research Applications

3-(1-(Methylamino)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-(Methylamino)ethyl)aniline exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-(Methylamino)ethyl)aniline include:

Properties

IUPAC Name

3-[1-(methylamino)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGDBSCOSXYSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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